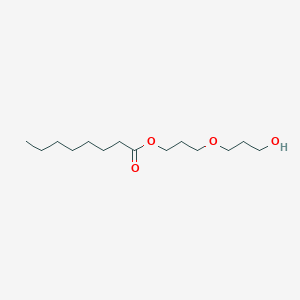
3-(3-Hydroxypropoxy)propyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)propyl octanoate is an organic compound with the molecular formula C14H28O4 It is an ester formed from octanoic acid and 3-(3-hydroxypropoxy)propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 3-(3-hydroxypropoxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)propyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are different esters or amides, depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropoxy)propyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: It is used in the production of biodegradable plastics and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)propyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is cleaved by esterases, resulting in the formation of octanoic acid and 3-(3-hydroxypropoxy)propanol. These products can then participate in various metabolic pathways in the body.
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: An ester formed from ethanol and octanoic acid.
Methyl octanoate: An ester formed from methanol and octanoic acid.
Propyl octanoate: An ester formed from propanol and octanoic acid.
Uniqueness
3-(3-Hydroxypropoxy)propyl octanoate is unique due to the presence of the 3-(3-hydroxypropoxy)propanol moiety, which imparts different chemical and physical properties compared to other similar esters. This uniqueness makes it suitable for specific applications in drug delivery and biodegradable materials.
Properties
CAS No. |
141454-86-6 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propyl octanoate |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-9-14(16)18-13-8-12-17-11-7-10-15/h15H,2-13H2,1H3 |
InChI Key |
OSDRUXZECLMCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


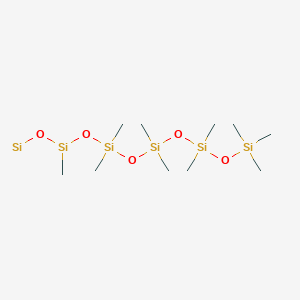
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
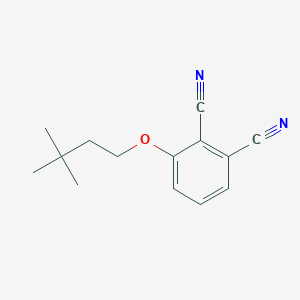
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
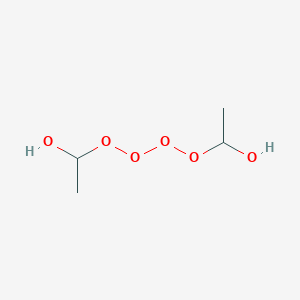
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
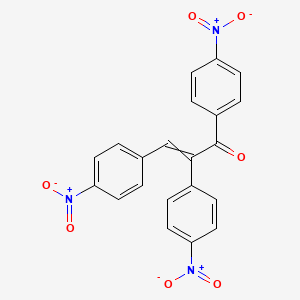
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
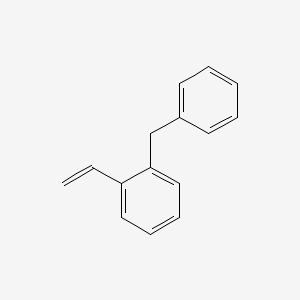
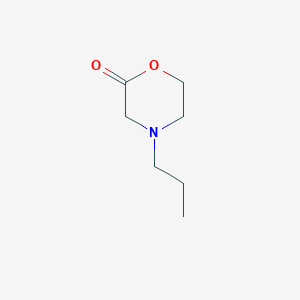
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
